molecular formula C10H12N6O3S2 B2384444 (4-methyl-1,2,3-thiadiazol-5-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone CAS No. 2034521-50-9

(4-methyl-1,2,3-thiadiazol-5-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2384444
CAS No.: 2034521-50-9
M. Wt: 328.37
InChI Key: LQYZPLRYRKFFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methyl-1,2,3-thiadiazol-5-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H12N6O3S2 and its molecular weight is 328.37. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds, such as derivatives of 4-methyl-1,2,3-thiadiazole , have shown antimicrobial activity, suggesting that the compound may target bacterial cells

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the antimicrobial activity of similar compounds , it can be hypothesized that this compound may interfere with essential bacterial processes, such as cell wall synthesis or protein production

Biochemical Pathways

Given the potential antimicrobial activity of similar compounds , it is plausible that this compound could affect pathways related to bacterial growth and survival

Pharmacokinetics

The lipophilicity of similar compounds has been studied , suggesting that this compound may have good membrane permeability, which could influence its absorption and distribution

Result of Action

Similar compounds have shown antimicrobial activity , suggesting that this compound may inhibit the growth of bacteria

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O3S2/c1-6-8(20-14-12-6)9(17)16-3-7(4-16)21(18,19)10-13-11-5-15(10)2/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYZPLRYRKFFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CC(C2)S(=O)(=O)C3=NN=CN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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